molecular formula C10H12BrN3 B13321347 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine

3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine

Cat. No.: B13321347
M. Wt: 254.13 g/mol
InChI Key: TZAUTYNBEWQLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave irradiation to enhance the efficiency and yield of the reaction. This method has been shown to produce high yields of 2,7-disubstituted products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways:

    Enzymatic Inhibition: The compound inhibits enzymes involved in

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

3-bromo-5-methyl-7-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H12BrN3/c1-3-4-8-5-7(2)13-10-9(11)6-12-14(8)10/h5-6H,3-4H2,1-2H3

InChI Key

TZAUTYNBEWQLBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC2=C(C=NN12)Br)C

Origin of Product

United States

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